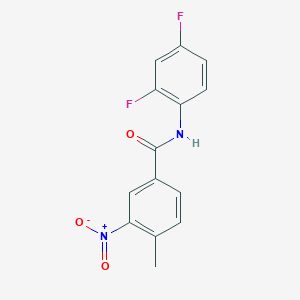

N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide

Description

N-(2,4-Difluorophenyl)-4-methyl-3-nitrobenzamide is a fluorinated benzamide derivative characterized by a 2,4-difluorophenyl group attached to a 4-methyl-3-nitro-substituted benzamide backbone. The compound combines electron-withdrawing (nitro, fluorine) and electron-donating (methyl) groups, which influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2O3/c1-8-2-3-9(6-13(8)18(20)21)14(19)17-12-5-4-10(15)7-11(12)16/h2-7H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDNHZBCPWFBQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide typically involves the condensation reaction between 2,4-difluoroaniline and 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 2,4-difluoroaniline and 4-methyl-3-aminobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2,4-difluoroaniline and 4-methyl-3-nitrobenzoic acid.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural Features

Substituent Effects

- Fluorination Patterns: The 2,4-difluorophenyl group in the target compound contrasts with analogs like N-(3,4-difluorophenyl)-3-methylbenzamide (2,4-difluoro vs. 3,4-difluoro substitution), which alters steric and electronic interactions . Trifluorinated analogs (e.g., Fo24, C₁₃H₈F₃NO) exhibit three fluorine atoms, leading to stronger C–H···F/O hydrogen bonds and unique crystal packing compared to di- or tetra-fluorinated derivatives .

Nitro and Methyl Groups :

- The 3-nitro group enhances electrophilicity and may participate in hydrogen bonding, as seen in N-(3-chlorophenethyl)-4-nitrobenzamide , where nitro groups influence IR absorption at ~1663–1682 cm⁻¹ .

- The 4-methyl group increases lipophilicity, similar to N-(4-Chloro-3-methylphenyl)-4-nitrobenzamide , where methyl groups contribute to planarity deviations (~23° between aromatic rings) .

Molecular Geometry

- The target compound’s benzamide backbone is expected to adopt near-planar conformations, as observed in Fo24 (RMSD = 0.02 Å vs. Fo23), with dihedral angles between aromatic rings (~23°) .

Spectroscopic Characterization

Crystallographic Analysis

- Fo24 exhibits a monoclinic system with weak C–H···F/O interactions, while chlorinated analogs (e.g., ) may prioritize halogen bonding .

Database and Structural Trends

Q & A

Q. What are the common synthetic routes for N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide, and how are reaction conditions optimized?

The synthesis typically involves amide bond formation between 4-methyl-3-nitrobenzoic acid derivatives and 2,4-difluoroaniline. Key steps include:

- Coupling Reagents : Use of carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group .

- Temperature Control : Reactions are often conducted at low temperatures (-50°C to 0°C) to minimize side reactions and improve yields .

- Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of fluorine atoms (via splitting patterns) and nitro/amide functional groups. Aromatic protons in the 6.5–8.5 ppm range are diagnostic .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly the loss of NO₂ or fluorine substituents .

- X-ray Crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., hydrogen bonding involving the nitro group) .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets?

- Software : AutoDock Vina is recommended for its accuracy and speed in predicting binding modes. Parameters include grid box dimensions (e.g., 20 ų centered on the target active site) and exhaustiveness settings ≥8 .

- Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies may arise from solvent effects or protein flexibility .

Q. What strategies address contradictions between computational predictions and experimental bioactivity data?

- Re-evaluate Force Fields : Adjust parameters for fluorine’s electronegativity or nitro group polarization in simulations.

- Solvent Corrections : Include explicit solvent molecules (e.g., water) in MD simulations to account for hydrophobic interactions .

- Orthogonal Assays : Validate using SPR (surface plasmon resonance) for binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. How do fluorinated substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Electron-Withdrawing Effects : The 2,4-difluorophenyl group deactivates the aromatic ring, directing electrophiles to the meta position relative to the amide.

- Optimization : Use polar aprotic solvents (DMF, DMSO) and catalysts like K₂CO₃ to enhance nucleophilic attack on the nitrobenzamide core .

Q. What in vitro and in vivo models are suitable for evaluating its biological activity?

- In Vitro :

- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values ≤10 µM indicating potency .

- In Vivo : Murine xenograft models to assess tumor growth inhibition, with dose ranges of 10–50 mg/kg administered intraperitoneally .

Methodological Considerations

Q. How can researchers mitigate challenges in synthesizing analogs with modified fluorination patterns?

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to introduce fluorine at specific positions on the phenyl ring .

- Protecting Groups : Temporarily shield the nitro group with tert-butyl during fluorination steps to prevent reduction .

Q. What computational tools assist in analyzing electronic effects of the nitro group?

- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set calculates charge distribution, HOMO-LUMO gaps, and electrostatic potential maps .

- QSAR Models : Correlate nitro group orientation with bioactivity using descriptors like Hammett constants (σ ≈ 0.78 for meta-nitro) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.